molecular formula C16H14N2O6S B601341 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid CAS No. 102199-53-1

2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid

Cat. No. B601341
M. Wt: 362.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a 2-aminothiazole scaffold, a benzyloxycarbonyl group, and a pent-2-enedioic acid group. The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Scientific Research Applications

Synthesis and Chemical Properties

  • A stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which include compounds like 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid, is discussed in a study by Zhai et al. (2013). This method emphasizes stereocontrolled cis-configuration formation and the practical application in synthesizing commercially important side-chain materials for drugs such as cefcapene pivoxil (Zhai et al., 2013).
  • Another synthesis method for related 2-amino or 2-(arylamino) thiazoles is described by Moriarty et al. (1992), involving the treatment of ketones with specific reagents to yield compounds with similar structures (Moriarty et al., 1992).

Biological Activities

  • The biological activities of compounds containing a 1,3-thiazole nucleus linked to various skeletons, including penicillanic acid, are explored in research by Demirci et al. (2014). This study indicates that such compounds exhibit antimicrobial, antiurease, anti-β-lactamase, and/or antilipase activities (Demirci et al., 2014).
  • The synthesis and study of new 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives by Al Dulaimy et al. (2017) reveal their potential as antibacterial agents, highlighting the relevance of thiazole-containing compounds in antimicrobial research (Al Dulaimy et al., 2017).

Medicinal Chemistry

  • Research by Nagaladinne et al. (2020) on quinazolin-4-ones connected 1,3-thiazole indicates their antibacterial action, particularly against Mycobacterium tuberculosis. This suggests potential applications of thiazole compounds in treating bacterial infections, including tuberculosis (Nagaladinne et al., 2020).
  • Narayana et al. (2004) synthesized 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, which showed significant antifungal activity. This indicates the potential use of thiazole derivatives in developing antifungal medications (Narayana et al., 2004).

Pharmaceutical Applications

  • The synthesis of a conformationally rigid analogue of 2-aminoadipic acid, which includes a structure similar to 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid, is explored by Kubyshkin et al. (2009). This study highlights the potential for creating rigid analogues of bioactive compounds, offering insights into drug design and development (Kubyshkin et al., 2009).

properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S/c19-13(20)7-6-11(14(21)22)12-9-25-15(17-12)18-16(23)24-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,19,20)(H,21,22)(H,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJOTWMQVWNZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723601
Record name 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid

CAS RN

102199-53-1
Record name 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Reactant of Route 2
2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Reactant of Route 3
2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Reactant of Route 4
2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Reactant of Route 5
2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Reactant of Route 6
Reactant of Route 6
2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid

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